molecular formula C18H20N4O4S2 B2918774 2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide CAS No. 1207004-97-4

2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide

Cat. No.: B2918774
CAS No.: 1207004-97-4
M. Wt: 420.5
InChI Key: GNDUIDBZHGMFNW-UHFFFAOYSA-N
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Description

The compound 2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide is a heterocyclic acetamide derivative featuring a pyrazole core substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group and methyl groups at positions 3 and 3. The acetamide moiety links this pyrazole unit to a thiazole ring bearing a furan-2-yl substituent. Its molecular formula is C₁₉H₂₁N₄O₄S₂, with a molecular weight of 449.52 g/mol.

Properties

IUPAC Name

2-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S2/c1-11-14(12(2)22(21-11)13-5-7-28(24,25)10-13)8-17(23)20-18-19-15(9-27-18)16-4-3-6-26-16/h3-4,6,9,13H,5,7-8,10H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDUIDBZHGMFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)CC(=O)NC3=NC(=CS3)C4=CC=CO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide represents a novel structure with potential biological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a complex molecular structure that incorporates a tetrahydrothiophene moiety, a pyrazole ring, and a thiazole derivative. Its unique combination of functional groups suggests diverse biological interactions.

Research indicates that compounds with similar scaffolds exhibit various pharmacological activities, including:

  • Anticancer Activity : Pyrazole derivatives are known for their anticancer properties. They can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .
  • Antimicrobial Effects : The presence of the furan and thiazole groups may enhance antimicrobial activity against specific pathogens .
  • Neuroprotective Properties : Some studies suggest that pyrazole derivatives can modulate potassium channels, potentially offering neuroprotective effects .

Biological Activity Overview

The biological activity of the compound can be summarized as follows:

Activity TypeDescriptionReferences
AnticancerInhibits proliferation in cancer cell lines; induces apoptosis.
AntimicrobialExhibits activity against various bacteria and fungi.
NeuroprotectivePotential modulation of GIRK channels, contributing to neuroprotection.
Anti-inflammatoryPyrazole derivatives often show anti-inflammatory properties.

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Anticancer Studies : A series of pyrazole derivatives were tested against different cancer cell lines, demonstrating significant cytotoxicity and inhibition of tumor growth. For instance, compounds similar to the target compound showed over 70% inhibition in MCF-7 breast cancer cells at specific concentrations .
  • Antimicrobial Tests : Compounds with structural similarities were evaluated for their antimicrobial properties using the microplate Alamar Blue assay. Results indicated effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .
  • Neuroprotective Activity : In vivo studies on GIRK channel modulation revealed that certain pyrazole derivatives could enhance potassium currents in neuronal models, suggesting a protective role against neurodegenerative conditions .

Comparison with Similar Compounds

Key Substituents and Core Features

The compound’s pyrazole-thiazole-acetamide scaffold is shared with several analogs, though substituent variations significantly influence physicochemical and biological properties. A comparative analysis is provided below:

Compound Name Molecular Formula Molecular Weight Key Substituents Structural Features
Target Compound C₁₉H₂₁N₄O₄S₂ 449.52 Furan-thiazole, tetrahydrothiophene dioxide Pyrazole core with sulfone group; thiazole-furan-acetamide linkage
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide C₁₁H₈Cl₂N₂OS 303.16 Dichlorophenyl, thiazole Simple acetamide with aryl-thiazole linkage; lacks pyrazole or sulfone groups
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide C₁₇H₂₂N₄O₃S₂ 394.50 Benzo[d]thiazole, tetrahydrothiophene dioxide Pyrazole-sulfone core linked to benzo-thiazole; lacks furan moiety
2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)-N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonyl)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)acetamide C₃₄H₂₈ClF₆N₇O₄S₂ 844.21 Difluoromethyl, indazole, sulfone Highly fluorinated pyrazole-acetamide; complex polycyclic substituents

Structural Insights :

  • The furan-thiazole substituent in the target compound distinguishes it from the benzo-thiazole in and the dichlorophenyl group in , likely altering electronic properties and π-π stacking interactions.
  • Fluorinated analogs (e.g., ) exhibit increased lipophilicity and metabolic stability due to fluorine’s electronegativity and small atomic radius.

Crystallography and Hydrogen Bonding

  • In , the dichlorophenyl-thiazole acetamide forms R₂²(8) hydrogen-bonded dimers, stabilizing the crystal lattice.
  • The tetrahydrothiophene dioxide group’s conformation (e.g., chair vs. envelope) could influence crystal packing, as seen in sulfone-containing pharmaceuticals .

Bioactivity and Functional Implications

While direct bioactivity data for the target compound are unavailable, inferences can be drawn from analogs:

  • The furan-thiazole group in the target compound may enhance activity against Gram-negative bacteria via improved membrane penetration.
  • Enzyme Inhibition : Pyrazole-sulfone derivatives (e.g., ) are explored as kinase inhibitors, where the sulfone group mimics phosphate in ATP-binding pockets. The target compound’s sulfone moiety may confer similar inhibitory properties.
  • Metabolic Stability : Fluorinated analogs (e.g., ) exhibit prolonged half-lives in vivo. The absence of fluorine in the target compound suggests faster metabolic clearance but reduced risk of toxicity.

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